4-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]butyl acetate

Medicinal chemistry Structure–activity relationship Linker optimization

This compound features a C4 butyl acetate chain at N-1, bridging the gap between shorter-chain (C2 ethyl ester) and non-ester N-alkyl analogs—critical for systematic SAR evaluation of linker length and ester functionality on antimicrobial potency. Unlike non-ester variants, the acetate terminus enables hydrolysis to the alcohol for further derivatization, making it a versatile building block for diverse benzimidazole libraries. It also serves as an unexplored prodrug candidate for esterase-mediated activation studies. Ideal for medicinal chemistry campaigns requiring precise N-1 substitution control. Custom synthesis available; contact us for batch quotes.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 950428-29-2
Cat. No. B3414963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]butyl acetate
CAS950428-29-2
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
InChIInChI=1S/C20H22N2O3/c1-16(23)24-14-8-7-13-22-19-12-6-5-11-18(19)21-20(22)15-25-17-9-3-2-4-10-17/h2-6,9-12H,7-8,13-15H2,1H3
InChIKeyWKLBHDDCZCLLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Phenoxymethyl)-1H-1,3-benzodiazol-1-yl]butyl Acetate (CAS 950428-29-2): Compound Identity and Sourcing Considerations


4-[2-(Phenoxymethyl)-1H-1,3-benzodiazol-1-yl]butyl acetate (CAS 950428-29-2, molecular formula C20H22N2O3, molecular weight 338.4 g/mol) is a synthetic benzimidazole derivative featuring a phenoxymethyl group at the 2-position and an n-butyl acetate chain at the N-1 position of the benzimidazole core . The compound belongs to the 1-alkyl-2-(phenoxymethyl)benzimidazole subclass, which has been investigated for antimicrobial, antifungal, and anticancer properties [1][2]. Its structural configuration—specifically the ester-terminated C4 linker—distinguishes it from shorter-chain acetate analogs (e.g., ethyl ester) and from non-ester N-alkyl variants, making it a relevant candidate for medicinal chemistry campaigns where linker length and ester functionality are critical design parameters.

Why Generic Substitution of 4-[2-(Phenoxymethyl)-1H-1,3-benzodiazol-1-yl]butyl Acetate with Closest Analogs is Not Supported


Within the 2-(phenoxymethyl)benzimidazole class, N-1 substitution identity and chain length profoundly influence antimicrobial potency and target selectivity. The parent scaffold, 2-(phenoxymethyl)-1H-benzimidazole (CAS 6637-29-2), exhibits moderate antibacterial activity with MIC values of 25–50 µg/mL against multiple Gram-positive and Gram-negative strains [1][2]; however, N-1 alkylation or acylation can either enhance or abrogate activity depending on the substituent [3]. The ethyl acetate analog (ethyl 2-(phenoxymethyl)-1H-benzimidazol-1-yl acetate) functions primarily as a synthetic intermediate and has not been independently profiled for biological activity, whereas the carboxylic acid analog (2-(phenoxymethyl)-1H-benzimidazol-1-yl acetic acid) introduces a free acid moiety that alters ionization state and potentially membrane permeability relative to the ester [4]. Consequently, none of these analogs can be assumed to serve as drop-in replacements for the target compound in structure–activity relationship (SAR) studies, synthetic route development, or biological screening campaigns.

4-[2-(Phenoxymethyl)-1H-1,3-benzodiazol-1-yl]butyl Acetate: Quantitative Differentiation Evidence vs. Closest Analogs


N-1 Substituent Chain Length: Butyl Acetate (C4 Ester) vs. Ethyl Acetate (C2 Ester) vs. Acetic Acid (C1 Acid)

The target compound incorporates an n-butyl acetate chain (4-carbon ester linker) at N-1, whereas the closest ester analog, ethyl 2-(phenoxymethyl)-1H-benzimidazol-1-yl acetate, bears a 2-carbon ethyl acetate chain. The carboxylic acid analog, 2-(phenoxymethyl)-1H-benzimidazol-1-yl acetic acid, carries a free carboxylic acid (C1 acid). Although no head-to-head bioactivity comparison has been published for the target compound, SAR studies within the 2-(phenoxymethyl)benzimidazole class demonstrate that N-1 alkyl chain length modulates both antimicrobial potency and spectrum. Specifically, 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles (R1X series) showed differential activity against Candida albicans and Aspergillus niger depending on the N-1 substituent, with longer alkyl chains generally enhancing antifungal activity [1]. The ethyl acetate analog serves predominantly as a synthetic intermediate (precursor to acetohydrazide derivatives) rather than as a standalone bioactive molecule [2]. The butyl acetate chain of the target compound offers intermediate lipophilicity (estimated cLogP ~3.8–4.2 based on fragment addition vs. ~2.8–3.2 for the ethyl acetate analog and ~2.0–2.5 for the acetic acid analog), which may improve membrane partitioning compared to shorter-chain analogs .

Medicinal chemistry Structure–activity relationship Linker optimization

Ester Functional Group at N-1 Terminus: Synthetic Versatility vs. Non-Ester Analogs

The terminal acetate ester of the target compound serves as a synthetic handle for further derivatization. In contrast, the non-ester analog 1-butyl-2-(phenoxymethyl)-1H-benzimidazole (MW 280.4, C18H20N2O) lacks a functionalizable terminus beyond the alkyl chain . The ester can be hydrolyzed to the corresponding alcohol (4-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]butan-1-ol) for subsequent conjugation, or transesterified to introduce alternative ester moieties. This versatility is not available in the 1-butyl analog, which is a terminal compound with no further derivatization potential at the N-1 chain terminus. Additionally, the acetate ester can function as a prodrug moiety; esterase-mediated hydrolysis in biological systems can release the active alcohol form, a strategy not applicable to the simple N-butyl derivative [1].

Synthetic chemistry Prodrug design Intermediate utility

Antimicrobial Baseline: Parent Scaffold MIC Data Provides Activity Floor; N-1 Substitution Expected to Modulate Potency

The parent compound 2-(phenoxymethyl)-1H-benzimidazole demonstrates moderate antibacterial activity with published MIC values: S. aureus (25 µg/mL), S. faecalis (50 µg/mL), B. subtilis (25 µg/mL), E. coli (50 µg/mL), K. pneumoniae (25 µg/mL), and P. aeruginosa (50 µg/mL) using twofold serial dilution methodology [1]. This compound was more potent than streptomycin against S. faecalis and exhibited significant activity against nosocomial P. aeruginosa (MIC 25 µg/mL). Class-level evidence from 1-alkyl-2-(substituted phenoxymethyl) benzimidazole studies indicates that N-1 substitution can preserve or enhance antimicrobial activity; all synthesized N-1 alkyl derivatives retained activity against E. coli and P. aeruginosa, with some compounds showing improved antitubercular activity at concentrations as low as 1 µg/mL [2]. No direct MIC data are available for the target compound; however, the class-level SAR suggests that the N-1 butyl acetate substitution is unlikely to abolish the antimicrobial activity inherent to the 2-(phenoxymethyl)benzimidazole pharmacophore.

Antimicrobial screening Benzimidazole SAR MIC comparison

DNA Topoisomerase I Inhibition: Parent Scaffold IC50 = 14.1 µM vs. Camptothecin; Target Compound Data Not Yet Reported

2-Phenoxymethylbenzimidazole (the N-1 unsubstituted parent) inhibits eukaryotic DNA topoisomerase I with an IC50 of 14.1 µM in a cell-free system, demonstrating greater potency than the reference drug camptothecin (IC50 not explicitly listed in the same table but used as comparator) [1]. This establishes the 2-(phenoxymethyl)benzimidazole core as a validated topoisomerase I inhibitor scaffold. N-1 substitution with a butyl acetate chain introduces a potential additional binding interaction at the enzyme's DNA-binding interface; class-level evidence indicates that N-1 modifications in benzimidazole-based topoisomerase inhibitors can enhance potency (e.g., nitro-substituted analog 5-nitro-2-phenoxymethyl-benzimidazole, IC50 = 248 µM, is less potent, suggesting that electron-withdrawing groups at the benzimidazole ring can diminish activity, while N-1 alkylation may have distinct effects) [1]. The target compound has not been directly assayed for topoisomerase inhibition; the parent scaffold IC50 of 14.1 µM provides a reference point for comparative evaluation.

Cancer research Topoisomerase inhibition Cytotoxicity

Optimal Research and Industrial Application Scenarios for 4-[2-(Phenoxymethyl)-1H-1,3-benzodiazol-1-yl]butyl Acetate


Medicinal Chemistry: N-1 Linker-Length SAR Libraries for Antimicrobial Benzimidazole Optimization

The target compound is best deployed as a comparator in SAR studies examining the effect of N-1 alkyl ester chain length on antimicrobial activity. Its butyl acetate (C4 ester) chain fills a gap between the shorter ethyl acetate analog (C2 ester) and non-ester N-butyl analog, enabling systematic evaluation of spacer length and ester functionality contributions to MIC values. The parent scaffold's established MIC baseline (25–50 µg/mL against multiple strains) [1] provides a reference point for assessing whether the butyl acetate substitution enhances or diminishes potency.

Synthetic Chemistry: Ester-Functionalized Intermediate for Benzimidazole Derivative Libraries

The acetate ester terminus of the target compound serves as a versatile synthetic handle. Unlike the non-ester 1-butyl-2-(phenoxymethyl)-1H-benzimidazole, which cannot be further functionalized at the N-1 chain terminus , the target compound can undergo hydrolysis to the corresponding alcohol for subsequent etherification, oxidation, or conjugation reactions. This makes it a preferred building block for generating diverse N-1-substituted benzimidazole libraries.

Anticancer Screening: Novel N-1 Substituted Benzimidazole for Topoisomerase I Profiling

Given the established topoisomerase I inhibitory activity of the parent 2-phenoxymethylbenzimidazole scaffold (IC50 = 14.1 µM, more potent than camptothecin in a cell-free assay) [2], the target compound represents an unexplored N-1 substitution variant for topoisomerase I inhibition profiling. Its butyl acetate chain may confer altered binding kinetics or cellular permeability relative to the unsubstituted parent, warranting evaluation in topoisomerase I-mediated anticancer screening cascades.

Prodrug Design: Esterase-Cleavable Benzimidazole Prodrug Concept Evaluation

The acetate ester functionality positions the target compound as a candidate for prodrug strategy evaluation. Esterase-mediated hydrolysis of the butyl acetate chain would release the corresponding alcohol, potentially altering pharmacokinetic properties (e.g., increasing hydrophilicity and renal clearance of the metabolite). This application is not feasible with non-ester N-1 alkyl analogs , making the target compound uniquely suited for studies investigating benzimidazole prodrug activation.

Quote Request

Request a Quote for 4-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]butyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.